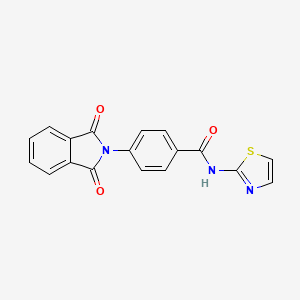

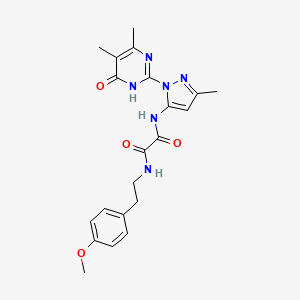

(4-(5-氯-2-甲基苯基)哌嗪-1-基)(1-(6-苯氧嘧啶-4-基)哌啶-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

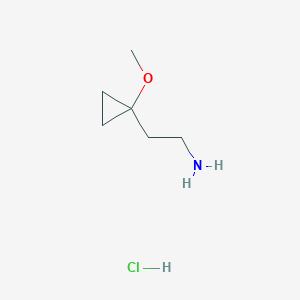

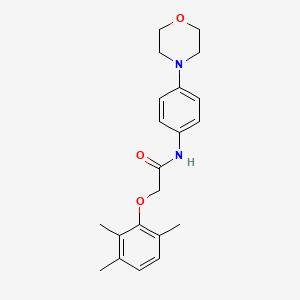

The synthesis of piperazine and piperidine derivatives has been a subject of interest due to their potential biological activities. In paper , a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride. This method proved to be simple and convenient, yielding a range of piperazine derivatives. Similarly, paper describes the synthesis of a piperidine derivative by a substitution reaction, starting with 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and reacting it with 2,5-Dichloro-benzenesulfonylchloride. Both studies involved characterizing the synthesized compounds using various spectroscopic techniques.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed through different techniques. In paper , single-crystal X-ray diffraction studies revealed that the piperidine ring adopts a chair conformation with a distorted tetrahedral geometry around the sulfur atom. The structure was found to be stabilized by various intermolecular interactions, including hydrogen bonds and π interactions. Paper also utilized single-crystal X-ray diffraction to determine that the chlorodiorganotin(IV) complexes of 4-(2-methoxyphenyl)piperazine-1-carbodithioate have distorted trigonal bipyramidal geometries around the central tin atom.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include reductive amination and substitution reactions, as mentioned in papers and . These reactions are crucial for the formation of the desired piperazine and piperidine derivatives and are characterized by their specific reactants and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively studied. Paper conducted thermal analysis using thermogravimetric analysis, which showed that the piperidine derivative was stable in the temperature range of 20-170°C. The study also performed density functional theory calculations to optimize structural coordinates and evaluate the HOMO-LUMO energy gap and other electronic parameters, which were in agreement with the experimental findings. The reactive sites on the molecular surface were identified using molecular electrostatic potential maps. In paper , the characterization of the chlorodiorganotin(IV) complexes included Raman and multinuclear NMR spectroscopy, elemental analysis, and mass spectrometry, providing a comprehensive understanding of their properties.

科学研究应用

CB1 大麻素受体拮抗相互作用

- 分子相互作用研究:研究表明,与给定化合物结构相似的化合物,如 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺 (SR141716;1),是大麻素受体 CB1 的有效且选择性拮抗剂。这对于理解类似化合物与大麻素受体之间的分子相互作用非常重要 (Shim 等,2002)。

G 蛋白偶联受体 NPBWR1 (GPR7) 中的拮抗特性

- 发现 NPBWR1 (GPR7) 拮抗剂:一项研究重点介绍了 G 蛋白偶联受体 NPBWR1 (GPR7) 小分子拮抗剂的合成和评估。与所讨论化合物类似的化合物在功能和结合分析中显示出亚纳摩尔浓度的效力,表明在靶向该受体方面具有潜在应用 (Romero 等,2012)。

抗菌活性

- 相关化合物的合成和抗菌活性:对包括与给定化合物结构类似的化合物的吡啶衍生物的新研究表明,对某些细菌和真菌具有可变且适度的抗菌活性,表明在抗菌应用中具有潜在用途 (Patel 等,2011)。

雌激素受体结合和抗增殖活性

- 合成、结合亲和力和分子对接:对具有相似结构框架的化合物的研究表明,它们与雌激素受体的结合亲和力以及对某些癌细胞系的抗增殖活性,突出了它们在癌症研究中的潜力 (Parveen 等,2017)。

抑制癌症治疗中的微管蛋白聚合

- 微管蛋白聚合的有效抑制剂:一系列化合物,包括源自三环杂环的苯基哌嗪-1-基)甲酮,已被确定为微管蛋白聚合的有效抑制剂。它们对多种癌细胞系表现出显着的抗增殖特性,表明在癌症治疗中具有有希望的应用 (Prinz 等,2017)。

钙通道阻滞剂特性

- 新型低电压激活钙通道阻滞剂:一种具有相似化学结构的新型 T 型钙通道阻滞剂已被合成,并在各种疼痛模型中显示出作为止痛剂的希望。这突出了类似化合物在疼痛管理和神经性疼痛模型中的潜在应用 (Noh 等,2011)。

作用机制

Target of action

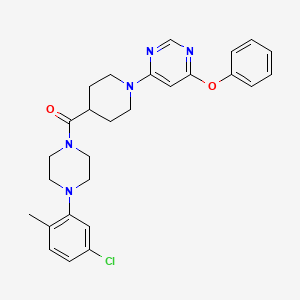

The compound contains structural features common to many bioactive molecules, such as a piperazine and a pyrimidine ring. These structures are often found in drugs that target various types of receptors in the body, particularly in the central nervous system .

Result of action

Similar compounds often have effects on the nervous system, potentially leading to changes in mood, perception, or cognition .

属性

IUPAC Name |

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClN5O2/c1-20-7-8-22(28)17-24(20)31-13-15-33(16-14-31)27(34)21-9-11-32(12-10-21)25-18-26(30-19-29-25)35-23-5-3-2-4-6-23/h2-8,17-19,21H,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFCCCZOCFUUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)

![3-isopentyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530027.png)

![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)

![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2530033.png)

![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)